(11bS)-N,N-Bis[(R)-1-phenylethyl]-dinaphtho[2,1-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11bS)-89101112131415-Octahydro-NN-bis[(1R)-1-phenylethyl]-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxaphosphepin ring system, which is a rare and interesting structural motif in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11bS)-89101112131415-Octahydro-NN-bis[(1R)-1-phenylethyl]-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the dinaphtho[21-d:1’2’-f][132]dioxaphosphepin core, followed by the introduction of the phenylethyl groups. Common reagents used in these steps include phosphorus trichloride, naphthol derivatives, and phenylethylamine. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(11bS)-89101112131415-Octahydro-NN-bis[(1R)-1-phenylethyl]-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenylethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
(11bS)-89101112131415-Octahydro-NN-bis[(1R)-1-phenylethyl]-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (11bS)-89101112131415-Octahydro-NN-bis[(1R)-1-phenylethyl]-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Dinaphtho[21-d1’2’-f][132]dioxaphosphepin derivatives: Compounds with similar core structures but different substituents.
Phenylethylamine derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
(11bS)-89101112131415-Octahydro-NN-bis[(1R)-1-phenylethyl]-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine stands out due to its combination of the dioxaphosphepin ring system and phenylethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-8,13-16,25-26,29-36H,9-12,17-24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLIGSFVBQXHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4CCC5CCCCC5C4C6C7CCCCC7CCC6O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.